(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by a carboxylic acid group at position 1 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 3 of the cyclohexane ring. The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions with biological targets or physicochemical properties. Its molecular formula is C₁₅H₁₇ClO₃, with a molecular weight of 280.75 g/mol . It is commercially available (e.g., from American Custom Chemicals Corporation) at >95% purity, priced at ~$1,300–1,800 per gram .
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNVJVACLFOKY-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151975 | |
| Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-17-9 | |
| Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Approach
The (1S,3R) configuration is achieved using enantiomerically pure starting materials. For example, (1S,3R)-3-aminocyclohexanecarboxylic acid derivatives serve as precursors, with the amino group acting as a directing moiety for subsequent functionalization.
Procedure :
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Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.
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Oxidation : The carboxylic acid is activated via formation of a mixed anhydride with 1-chloro-N,N,2-trimethylprop-1-en-1-amine, enabling coupling reactions.
Example :
Asymmetric Hydrogenation
Cyclohexene derivatives undergo hydrogenation using chiral catalysts (e.g., Rhodium with DuPhos ligands) to set the (1S,3R) configuration.
Conditions :
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Substrate: Cyclohexenecarboxylic acid ester.
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Catalyst: Rh-(R,R)-DuPhos (1 mol%).
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Pressure: 50 psi H₂.
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Solvent: Ethanol.
Introduction of the 2-(4-Chlorophenyl)-2-oxoethyl Side Chain
Claisen-Schmidt Condensation
A ketone group is introduced via aldol-like condensation between 4-chlorobenzaldehyde and a cyclohexane-acetic acid derivative.
Procedure :
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Base-Catalyzed Condensation :
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Reactants: 4-Chlorobenzaldehyde (1.2 equiv), cyclohexane-acetic acid ethyl ester (1.0 equiv).
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Base: Sodium hydroxide (10% aq.).
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Solvent: Ethanol.
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Temperature: 80°C, 6 h.
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Yield: 78% (crude).
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Purification :
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Recrystallization from ethanol/water (3:1).
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Purity: >99% by HPLC.
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Mechanism :
Friedel-Crafts Acylation
Alternative route using 4-chlorophenylacetyl chloride and a cyclohexane derivative under Lewis acid catalysis.
Conditions :
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Catalyst: AlCl₃ (1.5 equiv).
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Solvent: Dichloromethane (DCM).
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Workup: Quench with ice-water, extract with DCM, dry over MgSO₄.
Final Functionalization and Deprotection
Hydrolysis of Esters to Carboxylic Acids
The ethyl ester intermediate is saponified to yield the final carboxylic acid.
Procedure :
Example :
Boc Deprotection
If applicable, the Boc group is removed under acidic conditions.
Conditions :
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Reagent: HCl (4 M in dioxane).
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Time: 2 h.
Optimization and Scale-Up Considerations
Reaction Temperature and Solvent Effects
Purification Strategies
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Chromatography : Silica gel (hexane/EtOAc 4:1) for intermediates.
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Ion Exchange : SCX-2 columns for amine-containing byproducts.
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Recrystallization : Ethanol/water for final product.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
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HPLC : Chiralpak AD-H column, hexane/IPA 90:10, 1.0 mL/min. Retention times: 12.3 min (1S,3R), 14.7 min (1R,3S).
Challenges and Troubleshooting
Stereochemical Integrity
Byproduct Formation
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Common Byproducts : Diastereomeric cyclohexane derivatives.
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Removal : Gradient elution in chromatography (0–30% EtOAc/hexane).
Industrial Applicability and Environmental Impact
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of (1S,3R)-3-[2-(4-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.
Substitution: Formation of (1S,3R)-3-[2-(4-substituted phenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its cyclohexane structure allows for diverse chemical modifications, facilitating the creation of more complex molecules. Researchers utilize it to explore various chemical reactions and mechanisms, enhancing the understanding of organic chemistry principles.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Cyclohexane Ring Formation : Achieved through Diels-Alder reactions.
- Introduction of 4-Chlorophenyl Group : Via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Carboxylation : Accomplished through high-pressure carboxylation reactions using carbon dioxide.
Biological Research Applications
Biochemical Probing
In biological research, this compound is investigated for its potential as a biochemical probe. It interacts with specific enzymes and receptors, providing insights into their functions and mechanisms. This interaction can help elucidate metabolic pathways and enzyme kinetics.
Mechanism of Action
The compound's mechanism involves binding to molecular targets, which can alter enzyme activity. For instance, it may inhibit enzymes involved in inflammatory responses, making it a candidate for studying inflammation-related diseases.
Medical Applications
Therapeutic Potential
The unique structural features of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid position it as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and inflammatory disorders.
Case Studies
Recent studies have demonstrated its efficacy in preclinical models:
- Anti-inflammatory Studies : Demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- Anticancer Properties : Exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for producing advanced polymers and materials used in various applications.
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Biochemical probes for enzyme interaction studies |
| Medicine | Potential drug candidate for inflammation and cancer treatment |
| Industry | Development of advanced materials |
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, focusing on substituent variations, stereochemistry, and key properties:
Key Structural and Functional Insights
Substituent Position and Electronic Effects :
- The para-chlorophenyl group in the target compound optimizes steric and electronic interactions compared to meta-Cl () or nitro/bromo substituents. The nitro group () introduces polarity but may increase toxicity .
- Trifluoromethyl () enhances metabolic stability but reduces solubility due to high lipophilicity .
Stereochemistry :
- The (1S,3R) configuration likely enables optimal spatial alignment for target binding, whereas trans isomers (e.g., ) or rel-(1R,3S) forms (–20) may exhibit reduced activity due to mismatched stereochemistry .
Functional Groups: The ketone in the ethyl chain (common in most analogs) facilitates hydrogen bonding, critical for target engagement.
Physicochemical Properties :
Biological Activity
Overview
(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its cyclohexane ring structure and functional groups that suggest potential biological activity. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of therapeutics targeting inflammation and cancer.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 735275-17-9 |
| Molecular Formula | C15H17ClO3 |
| Molecular Weight | 288.75 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and associated symptoms. The presence of the 4-chlorophenyl group enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain pro-inflammatory cytokines. For example:
- Cytokine Inhibition : The compound was shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
In Vivo Studies
Animal model studies have provided additional insights into the pharmacological effects of this compound. Key findings include:
- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation.
- Antitumor Activity : Preliminary studies indicate that this compound may also possess antitumor properties, as it inhibited tumor growth in xenograft models.
Case Study 1: Anti-inflammatory Properties
A study investigated the effects of this compound on a rat model of acute inflammation. The results showed a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Cancer Therapeutics
In another research effort, this compound was evaluated for its potential in cancer therapy. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with high stereochemical purity?
- Methodology : The synthesis typically involves a Friedel-Crafts acylation using cyclohexanone and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate ketone. Subsequent stereoselective reduction (e.g., using NaBH₄ with chiral ligands) and oxidation steps are critical. Chiral chromatography or enzymatic resolution may be employed to isolate the (1S,3R) enantiomer .
- Data Contradictions : Some protocols suggest asymmetric hydrogenation instead of reduction-oxidation sequences; cross-validate with HPLC or circular dichroism to confirm stereochemistry .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- HPLC-MS : To assess chemical purity (>95%) and detect byproducts.
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.4–7.6 ppm, cyclohexane protons between δ 1.2–2.8 ppm) .
- Chiral Chromatography : To verify enantiomeric excess (≥98%) using columns like Chiralpak IG or AD .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound?
- Methodology :
Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts.
Refinement : Apply the SHELX suite (SHELXL-2019) with twin refinement for crystals showing pseudo-merohedral twinning. Validate H-atom positions using Hirshfeld surface analysis .
Cross-Check : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology :
- Kinetic Studies : Monitor esterification rates (e.g., with methanol/H₂SO₄) via GC-MS. The 4-Cl group stabilizes the carbonyl intermediate, accelerating reaction rates by ~30% compared to non-halogenated analogs .
- Computational Analysis : Use Gaussian09 to calculate partial charges (Mulliken population analysis) on the carbonyl carbon; higher positive charge correlates with increased reactivity .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a COX-2 inhibitor?
- Methodology :
Enzyme Inhibition : Perform fluorometric assays using purified COX-2 (human recombinant) and arachidonic acid substrate. IC₅₀ values <10 µM suggest therapeutic potential.
SAR Analysis : Compare with analogs (e.g., 4-bromo or 4-methylphenyl derivatives) to assess the role of halogen substituents in binding affinity. The 4-Cl group enhances hydrophobic interactions in the COX-2 active site .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in biological activity data across studies?
- Methodology :
- Standardize Assays : Ensure consistent cell lines (e.g., MDCK-II for permeability studies) and buffer conditions (pH 7.4 PBS) .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation, which may explain variability in IC₅₀ values .
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Resolution :
- Flexible Docking : Use AutoDock Vina with side-chain flexibility enabled for the target protein (e.g., COX-2 PDB: 5KIR).
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations (AMBER16) to improve pose prediction accuracy .
Methodological Optimization
Q. What purification techniques maximize yield while retaining stereochemical integrity?
- Methodology :
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 → 1:1).
- Crystallization : Recrystallize from ethanol/water (7:3) to isolate the (1S,3R) enantiomer with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
